R-四氢巴马汀盐酸盐

描述

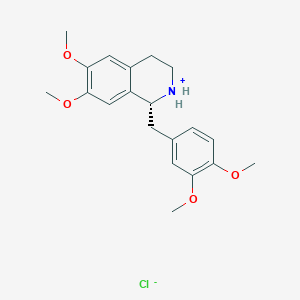

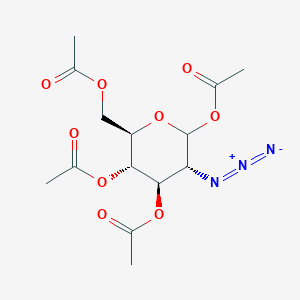

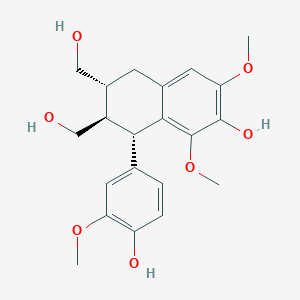

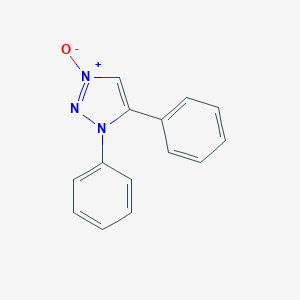

(R)-tetrahydropapaverine is a benzylisoquinoline alkaloid that is (R)-norlaudanosoline in which the four phenolic hydrogens have been replaced by methyl groups. It is an aromatic ether, a benzylisoquinoline alkaloid, a benzyltetrahydroisoquinoline, a polyether and a secondary amino compound. It derives from a (R)-norlaudanosoline. It is a conjugate base of a (R)-tetrahydropapaverine(1+).

科学研究应用

酵母中的生物合成和半合成

四氢巴马汀 (THP) 和巴马汀是具有临床重要作用的植物天然产物 . THP 是生产阿曲库铵和西曲库铵药物的前体 . 巴马汀在血管手术中用作解痉药 . 代谢工程的进步使这些天然产物可以通过在酵母中异源表达途径酶来生产 . 已经开发出一种工程化的酵母菌株,用于从头合成 THP . 这个过程可能在确保这些具有临床意义的产物的稳定供应中发挥作用 .

西曲库铵贝司盐的生产

已经提出了一种合成西曲库铵贝司盐的关键中间体 R-四氢巴马汀的实用方法 . 四氢巴马汀盐酸盐是由廉价且可商购的 2-(3,4-二甲氧基苯基)乙胺和 3,4-二甲氧基苯乙酸通过一步法制备的 . 已经开发出一种新的拆分工艺,使用半当量的 N-乙酰-d-苯丙氨酸来制备 R-四氢巴马汀 .

研究化学品

作用机制

Target of Action

R-Tetrahydropapaverine Hydrochloride (R-THP HCl) is a plant natural product with clinically significant roles .

Mode of Action

It is known that it has neurotoxic effects on dopamine neurons .

Biochemical Pathways

The biosynthesis of R-THP HCl is achieved through heterologous expression of two enzyme variants with activity on nonnative substrates . A variant of N-methylcoclaurine hydroxylase with activity on coclaurine enables de novo norreticuline biosynthesis . Similarly, a variant of scoulerine 9- -methyl- transferase capable of -methylating 1-benzylisoquinoline alkaloids at the 30 position enables de novo R-THP HCl biosynthesis .

Pharmacokinetics

It is known that the compound has a molecular weight of 37988 g/mol .

Result of Action

It is known to have neurotoxic effects on dopamine neurons .

Action Environment

The action of R-THP HCl can be influenced by various environmental factors. For instance, it is recommended to handle the compound in a well-ventilated place and avoid formation of dust and aerosols . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .

生化分析

Biochemical Properties

R-Tetrahydropapaverine HCl interacts with several enzymes and proteins. The production of R-Tetrahydropapaverine HCl is achieved through heterologous expression of two enzyme variants with activity on nonnative substrates . These include a variant of N-methylcoclaurine hydroxylase with activity on coclaurine, enabling de novo norreticuline biosynthesis . Similarly, a variant of scoulerine 9- -methyl- transferase capable of -methylating 1-benzylisoquinoline alkaloids at the 30 position, enabling de novo R-Tetrahydropapaverine HCl biosynthesis .

Cellular Effects

R-Tetrahydropapaverine HCl has neurotoxic effects on dopamine neurons . It also influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

R-Tetrahydropapaverine HCl exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It enables the activity of the R. norvegicus tyrosine hydroxylase (RnTyrH); sepiapterin reductase (RnSepR) and 6-pyruvoyl tetrahydrobiopterin synthase (RnPTPS) increase tetrahydrobiopterin production, while quinonoid dihydropteridine reductase (RnQDHPR) and pterin carbinolamine dehydratase (RnPCD) improve cofactor recycling .

Temporal Effects in Laboratory Settings

The effects of R-Tetrahydropapaverine HCl over time in laboratory settings include its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of R-Tetrahydropapaverine HCl vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

R-Tetrahydropapaverine HCl is involved in several metabolic pathways . It interacts with enzymes or cofactors and can also affect metabolic flux or metabolite levels .

Transport and Distribution

R-Tetrahydropapaverine HCl is transported and distributed within cells and tissues . It interacts with transporters or binding proteins and can also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of R-Tetrahydropapaverine HCl and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

属性

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO4.ClH/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16;/h5-6,10-12,16,21H,7-9H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMPLLPIDRGXFTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CCN2)OC)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6429-04-5, 54417-53-7 | |

| Record name | Isoquinoline, 1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6429-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6429-04-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118072 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3,4-dimethoxybenzyl)-1,2,3,4-tetrahydro-6,7-dimethoxyisoquinolinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.558 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (R)-1,2,3,4-tetrahydro-6,7-dimethoxy-1-veratrylisoquinoline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.412 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl (1S,5S,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate](/img/structure/B46517.png)